methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate
Description
Methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate is a protected lysine derivative featuring:
- A methyl ester at the carboxyl terminus.
- A tert-butoxycarbonyl (Boc) group protecting the ε-amino side chain.
- A free α-amino group in the (R)-configuration.
Synthesis and Characterization:
The compound is synthesized via a two-step process ():
Step 1: Condensation of L-lysine-Fmoc-NBoc with HOBt/EDC·HCl in MeCN/MeOH under argon yields methyl 2-(Fmoc-amino)-6-(Boc-amino)hexanoate (97.3% yield).
Step 2: Deprotection of the Fmoc group using piperidine yields the final product (84.0% yield).
Structural confirmation is achieved via $ ^1H $-NMR and $ ^{13}C $-NMR, with key signals at δ 1.44 (Boc CH$ _3 $) and δ 3.66 (COOCH$ _3 $) ().
Applications: This compound serves as a critical intermediate in peptide synthesis, enabling selective modification of lysine residues while preserving the α-amino group for further coupling .
Properties
IUPAC Name |
methyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJOGMHGKPNPTO-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate, also known as H-Lys(Boc)-OMe, is a derivative of the essential amino acid lysine. Its biological activity is primarily linked to its role in peptide synthesis and its potential therapeutic applications in various biochemical pathways. This article explores the compound's structure, mechanism of action, biological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O4
- Molecular Weight : 260.33 g/mol
- CAS Number : 63328-49-4
- Purity : Typically ≥ 95% .
The compound features a tert-butoxycarbonyl (Boc) group that serves as a protective group for the amino group during peptide synthesis. This structural characteristic is crucial for its application in synthesizing peptides that require selective protection of amino acids.
Target of Action
This compound acts as a building block in peptide synthesis. The Boc group allows for the selective protection of the amino group, facilitating the formation of peptides without unwanted side reactions.
Mode of Action
The compound is utilized in various synthetic routes to create peptides and other bioactive molecules. Its mechanism involves:
- Peptide Bond Formation : The protected amino group can be activated to form peptide bonds with other amino acids.
- Stability in Synthesis : The Boc group enhances stability during chemical reactions, allowing for more controlled synthesis processes .
Peptide Synthesis
This compound is widely used in the synthesis of peptides due to its ability to form stable and selective bonds. This property makes it valuable in drug development, particularly for creating peptide-based therapeutics.
Potential Therapeutic Applications
Research indicates that derivatives of lysine, including this compound, may exhibit biological activities such as:
- Inhibition of Enzymes : Some studies suggest that certain lysine derivatives can inhibit histone deacetylases (HDACs), which are involved in gene regulation and cancer progression .
- Antimicrobial Properties : Compounds related to lysine have been explored for their potential antimicrobial effects, making them candidates for new antibiotic therapies .
Case Studies and Research Findings
- Histone Deacetylase Inhibition :
- Peptide Therapeutics Development :
Comparison with Similar Compounds
Variations in Protecting Groups
Key Insight : Boc protection offers superior stability under basic conditions compared to Z groups, making it preferable for solid-phase peptide synthesis .
Ester Group Modifications
Key Insight : Methyl esters are hydrolyzed more rapidly than tert-butyl esters under physiological conditions, influencing their roles in drug delivery systems .
Side-Chain Functionalization
Key Insight : Boronate and dichloroethoxy modifications expand utility in medicinal chemistry and materials science, respectively .
Stereochemical Variations
Key Insight : The (R)-configuration in the target compound may confer distinct biological activity compared to (S)-isomers, particularly in chiral recognition processes .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
